molecular formula C7H5BrF2Zn B1587862 2,6-Difluorobenzylzinc bromide CAS No. 307496-33-9

2,6-Difluorobenzylzinc bromide

Cat. No.: B1587862
CAS No.: 307496-33-9
M. Wt: 272.4 g/mol
InChI Key: GCXVBPCJIZAPER-UHFFFAOYSA-M
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Description

2,6-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Difluorobenzylzinc bromide involves the reaction of 2,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2,6-Difluorobenzyl bromide+Zn2,6-Difluorobenzylzinc bromide\text{2,6-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,6-Difluorobenzyl bromide+Zn→2,6-Difluorobenzylzinc bromide

The reaction conditions often include the use of a catalyst to facilitate the formation of the organozinc compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

2,6-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzylzinc bromide
  • 2,4-Difluorobenzylzinc bromide
  • 3,5-Difluorobenzylzinc bromide

Uniqueness

2,6-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its electronic and steric properties .

Properties

IUPAC Name

bromozinc(1+);1,3-difluoro-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVBPCJIZAPER-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381050
Record name Bromozinc(1+) (2,6-difluorophenyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307496-33-9
Record name Bromozinc(1+) (2,6-difluorophenyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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